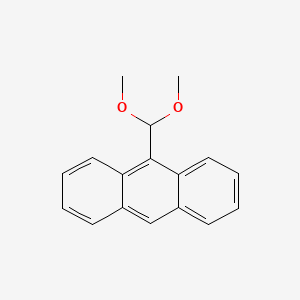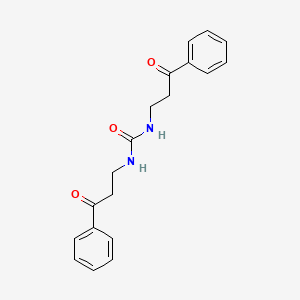
N,N'-Bis(3-oxo-3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-oxo-3-phenylpropyl)urea is a chemical compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-oxo-3-phenylpropyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-oxo-3-phenylpropylamine with an isocyanate derivative under mild conditions . This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-substituted ureas, including N,N’-Bis(3-oxo-3-phenylpropyl)urea, often involves the use of phosgene or carbamoyl chlorides with ammonia. these methods are not environmentally friendly due to the use of toxic reagents . Recent advancements have focused on developing safer and more sustainable methods, such as using potassium isocyanate in water .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-oxo-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N,N’-Bis(3-oxo-3-phenylpropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N,N’-Bis(3-oxo-3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-nitrophenyl)urea: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
N,N’-Bis(3-oxo-3-phenylpropyl)thiourea: This compound has a sulfur atom in place of the oxygen atom in the urea group, resulting in different reactivity and applications.
Uniqueness
N,N’-Bis(3-oxo-3-phenylpropyl)urea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
105775-30-2 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,3-bis(3-oxo-3-phenylpropyl)urea |
InChI |
InChI=1S/C19H20N2O3/c22-17(15-7-3-1-4-8-15)11-13-20-19(24)21-14-12-18(23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,24) |
InChI Key |
WWFYPQWGWQWYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC(=O)NCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


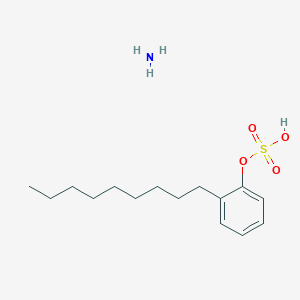
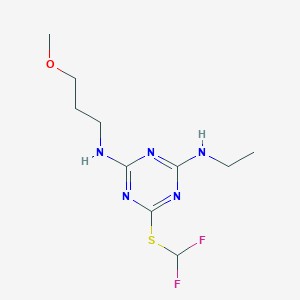


![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

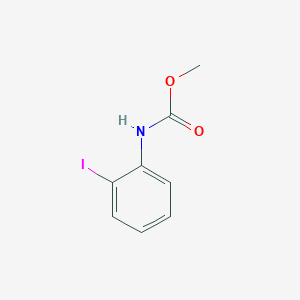
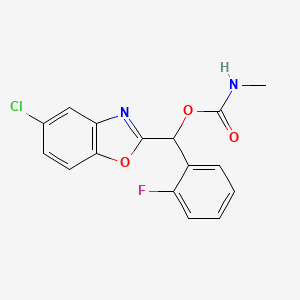
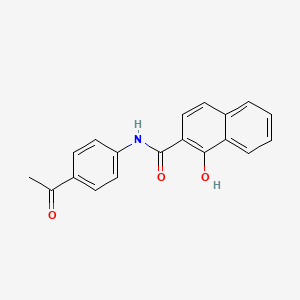

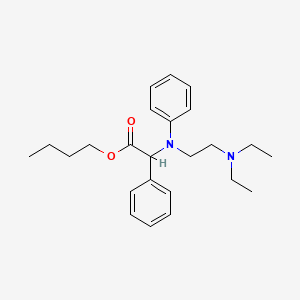
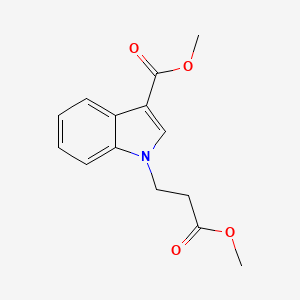
![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)
